molecular formula C7H6Cl2OS B2805518 4,5-Dichloro-2-methoxybenzenethiol CAS No. 2384837-53-8

4,5-Dichloro-2-methoxybenzenethiol

Cat. No.: B2805518
CAS No.: 2384837-53-8
M. Wt: 209.08
InChI Key: SIHBZGDPPHISQI-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxybenzenethiol is an organic compound with the molecular formula C7H6Cl2OS. It is characterized by the presence of two chlorine atoms, a methoxy group, and a thiol group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methoxybenzenethiol typically involves the chlorination of 2-methoxybenzenethiol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-2-methoxybenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methoxybenzenethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-methoxybenzenethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern also differentiates it from other dichlorinated benzene derivatives .

Properties

IUPAC Name

4,5-dichloro-2-methoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHBZGDPPHISQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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